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Compound of Interest

Compound Name: ethylene sulfone

CAS No.: 1782-89-4

Cat. No.: B1345643 Get Quote

Executive Summary
Ethylene Sulfone (Thiirane 1,1-dioxide) represents a chemical paradox: it is the simplest cyclic

sulfone, yet it is kinetically unstable due to immense ring strain. Unlike its 5-membered analog

Sulfolane (a stable industrial solvent) or its acyclic counterpart Divinyl Sulfone (a robust

electrophile), Ethylene Sulfone is primarily a transient intermediate.[1]

For researchers, observing the 1H NMR signal of monomeric ethylene sulfone requires

specific low-temperature protocols to prevent its spontaneous cheletropic decomposition into

sulfur dioxide (

) and ethylene (

).

Part 1: Spectral Benchmarking (NMR Data)
The following table contrasts the 1H NMR chemical shift values of Ethylene Sulfone with its

precursors and stable alternatives. Note the distinct shielding/deshielding effects caused by

ring strain and oxidation state.[1]
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Compound Structure
1H NMR Shift (

, ppm)
Multiplicity

Stability
Profile

Ethylene

Sulfone(Thiirane

1,1-dioxide)
(3-ring)

3.00 – 3.50*

(Solvent

Dependent)

Singlet (

)

UnstableDecomp

oses >

(or in solution).

Ethylene

Sulfide(Thiirane) (3-ring) 2.27
Singlet (

)

StablePrecursor

to the sulfone.[1]

Sulfolane(Tetrah

ydrothiophene

1,1-dioxide)
(5-ring)

2.95 – 3.05 (

)2.10 – 2.25 (

)

Multiplet (

)

Highly

StableIndustrial

solvent (

).[1]

Divinyl Sulfone 6.20 – 6.90
Complex (

)

Stable /

ReactiveMichael

acceptor.[1]

Dimethyl Sulfone 3.00
Singlet (

)

StableReference

standard for

sulfone group.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Divinyl-sulfone
https://pubchem.ncbi.nlm.nih.gov/compound/Divinyl-sulfone
https://pubchem.ncbi.nlm.nih.gov/compound/Divinyl-sulfone
https://pubchem.ncbi.nlm.nih.gov/compound/Divinyl-sulfone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


*Technical Note on Ethylene Sulfone Shift: The exact chemical shift of monomeric ethylene

sulfone is highly sensitive to solvent anisotropy due to its large dipole moment (4.4 D).

In

: Resonates downfield (~3.4 ppm).

In

(Benzene-d6): Exhibits a large upfield shift (

ppm relative to

) due to benzene ring current effects, appearing near 2.4 ppm.

Primary Reference: Block et al. (1980) established the definitive characterization at low

temperatures.[1]

Part 2: Performance & Reactivity Context
While Sulfolane is valued for its inertness, Ethylene Sulfone is valued for its lack of stability.[1]

It acts as a "masked" source of

or a transient intermediate in the Ramberg-Bäcklund reaction.

1. Thermal Decomposition (The "Performance" Feature)
Unlike sulfolane, which withstands high temperatures, ethylene sulfone undergoes cheletropic

extrusion of

.[2] This reaction is stereospecific in substituted derivatives.[1]

Reaction:

[1]
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Kinetics: The decomposition follows first-order kinetics.[1] In synthesis, this property is

exploited to create alkenes from sulfones.[1][3]

2. Polymerization
If not handled at low temperatures (typically

), monomeric ethylene sulfone readily undergoes ring-opening polymerization to form
Poly(ethylene sulfone).[1]

Polymer Shift: The polymer backbone protons (

) resonate as a broad singlet/multiplet near 3.3 – 3.5 ppm, often confusing analysis if the
monomer has degraded.

Part 3: Experimental Protocols
To successfully capture the NMR spectrum of monomeric ethylene sulfone, researchers must

avoid in-situ decomposition.

Protocol A: In-Situ Generation & Trapping (Recommended)
Precursor: Dissolve Ethylene Sulfide in

or

.[1]

Oxidation: Add 2 equivalents of m-CPBA (meta-chloroperoxybenzoic acid) at

.

Note: Direct oxidation often yields the polymer.[1]

Alternative (Diazo Method): React Diazomethane (

) with Sulfur Dioxide (

) in ether at

.[1]
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Measurement: Transfer to a pre-cooled NMR probe (

to

) immediately.

Observation: Look for the singlet appearing near 3.0-3.5 ppm (depending on solvent).[1] If

a broad peak appears, polymerization has occurred.[1]

Part 4: Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways of Ethylene Sulfone compared to its

stable analogs.
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Figure 1: Reaction manifold of Ethylene Sulfone.[1] Unlike stable sulfolane (grey), ethylene
sulfone (red) bifurcates into polymerization (blue) or decomposition (green) depending on

thermal conditions.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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